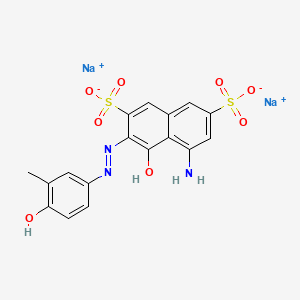
8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to form stable, intense colors. The compound’s structure includes an azo group, which is responsible for its chromophoric properties, making it valuable in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-hydroxy-3-methylaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1-naphthol-3,6-disulfonic acid in an alkaline medium. This step forms the azo bond, resulting in the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried to obtain the disodium salt form.
化学反応の分析
Types of Reactions
8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl and amino groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Sodium dithionite or zinc in acidic conditions are used for reduction.
Substitution Reactions: These often require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo bond can be cleaved under certain conditions, leading to the formation of reactive intermediates that interact with molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and structure.
類似化合物との比較
Similar Compounds
1-Naphthol-3,6-disulfonic acid: Similar in structure but lacks the azo group.
8-Amino-1-naphthol-3,6-disulfonic acid: Similar but with different substitution patterns.
Uniqueness
8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt is unique due to its specific substitution pattern and the presence of both hydroxyl and amino groups, which enhance its reactivity and versatility in various applications.
特性
分子式 |
C17H13N3Na2O8S2 |
|---|---|
分子量 |
497.4 g/mol |
IUPAC名 |
disodium;5-amino-4-hydroxy-3-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H15N3O8S2.2Na/c1-8-4-10(2-3-13(8)21)19-20-16-14(30(26,27)28)6-9-5-11(29(23,24)25)7-12(18)15(9)17(16)22;;/h2-7,21-22H,18H2,1H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChIキー |
ZYHZZEJEZQCFIA-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


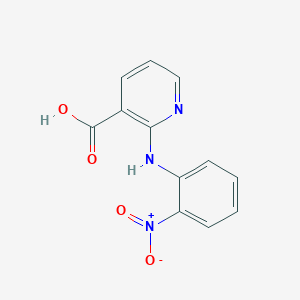

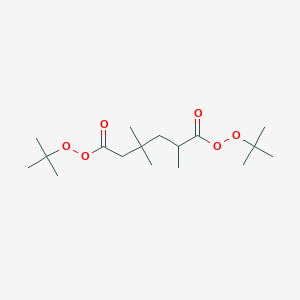

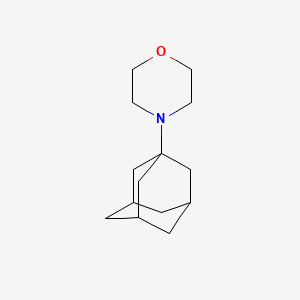
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)


![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)
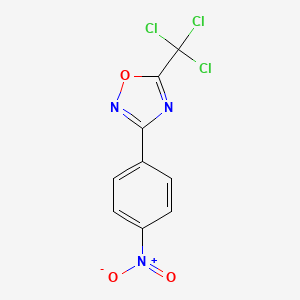
![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)

![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)
